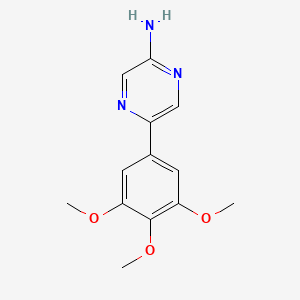![molecular formula C22H33N3O B3819084 2-[1-(cyclohexylmethyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B3819084.png)
2-[1-(cyclohexylmethyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol
Descripción general
Descripción
2-[1-(cyclohexylmethyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol, also known as INDRA, is a chemical compound that has been extensively studied in scientific research. This compound has shown promising results in various applications, including neurological disorders and cancer treatment.
Mecanismo De Acción
The mechanism of action of 2-[1-(cyclohexylmethyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol is complex and involves multiple pathways. As mentioned earlier, 2-[1-(cyclohexylmethyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol acts as an SSRI and a 5-HT1A receptor agonist, which can help regulate mood and anxiety. Additionally, 2-[1-(cyclohexylmethyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol has been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, 2-[1-(cyclohexylmethyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol can increase the levels of these neurotransmitters in the brain, which can help improve mood and reduce anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-(cyclohexylmethyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol are diverse and depend on the application. In neurological disorders, 2-[1-(cyclohexylmethyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol has been shown to improve mood, reduce anxiety, and improve cognitive function. In cancer treatment, 2-[1-(cyclohexylmethyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol has been shown to inhibit cancer cell proliferation and sensitize cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[1-(cyclohexylmethyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol in lab experiments is its high yield synthesis method. Additionally, 2-[1-(cyclohexylmethyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol has been extensively studied, and its mechanism of action is well understood. However, one limitation of using 2-[1-(cyclohexylmethyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol in lab experiments is its potential toxicity. 2-[1-(cyclohexylmethyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol has been shown to have toxic effects on some cell lines, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-[1-(cyclohexylmethyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol. One potential direction is the development of more potent and selective analogs of 2-[1-(cyclohexylmethyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol for use in neurological disorders and cancer treatment. Additionally, the use of 2-[1-(cyclohexylmethyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol in combination with other drugs may improve its efficacy in cancer treatment. Finally, the study of 2-[1-(cyclohexylmethyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol's effects on other biological pathways may uncover new potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-[1-(cyclohexylmethyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. One of the primary applications of 2-[1-(cyclohexylmethyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol is in the treatment of neurological disorders, including depression, anxiety, and schizophrenia. 2-[1-(cyclohexylmethyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist, both of which have been implicated in the treatment of these disorders.
2-[1-(cyclohexylmethyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol has also been studied for its potential in cancer treatment. 2-[1-(cyclohexylmethyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 2-[1-(cyclohexylmethyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2-[1-(cyclohexylmethyl)-4-(1H-indol-3-ylmethyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O/c26-13-10-20-17-24(11-12-25(20)15-18-6-2-1-3-7-18)16-19-14-23-22-9-5-4-8-21(19)22/h4-5,8-9,14,18,20,23,26H,1-3,6-7,10-13,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLLRNKLXUIJKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(CC2CCO)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(cyclohexylmethyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3819005.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-methyl-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B3819007.png)
![4-{[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-(3-methoxyphenyl)-1-piperidinecarboxamide trifluoroacetate](/img/structure/B3819018.png)
![3-{[1-(ethoxymethyl)cyclobutyl]methyl}-5'-methyl-5-phenyl-3H,3'H-4,4'-biimidazole](/img/structure/B3819028.png)
![N-methyl-N-[2-(4-methylphenoxy)ethyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3819034.png)
![methyl 2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxo-1(6H)-pyridazinyl]hexanoate](/img/structure/B3819047.png)

![N-(1-{1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B3819061.png)
![[3-benzyl-1-(8-quinolinylmethyl)-3-piperidinyl]methanol](/img/structure/B3819067.png)
amino]methyl}-2-furyl)methanol](/img/structure/B3819074.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B3819075.png)
![1-isopropyl-4-{[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]methyl}-1H-pyrazole](/img/structure/B3819090.png)
![1-(cyclopropylcarbonyl)-4-(4-{[4-(3-methoxypropyl)-1-piperidinyl]carbonyl}phenoxy)piperidine](/img/structure/B3819095.png)
![2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide](/img/structure/B3819100.png)